N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N'-(1-methylethyl)urea
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Overview
Description
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea typically involves the reaction of 1-ethyl-4,5,6,7-tetrahydro-1H-benzimidazole with isopropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea oxide, while reduction may produce the corresponding amine.
Scientific Research Applications
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Ethyl-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea
- N-(1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea
- N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-ethyl)urea
Uniqueness
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea is unique due to its specific substitution pattern on the benzimidazole ring and the urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
99700-04-6 |
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Molecular Formula |
C13H22N4O |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C13H22N4O/c1-4-17-8-14-11-7-10(5-6-12(11)17)16-13(18)15-9(2)3/h8-10H,4-7H2,1-3H3,(H2,15,16,18) |
InChI Key |
YDGGNODTPNXCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1CCC(C2)NC(=O)NC(C)C |
Origin of Product |
United States |
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